6-Vinylimidazo[1,2-B]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Vinylimidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a vinyl group attached
Vorbereitungsmethoden
One common synthetic route involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone to form key intermediates, which are then subjected to further reactions to introduce the vinyl group . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
6-Vinylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and alkylation, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Vinylimidazo[1,2-B]pyridazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 6-Vinylimidazo[1,2-B]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. For example, as an IL-17A inhibitor, it binds to the IL-17 receptor, preventing the cytokine from exerting its pro-inflammatory effects . This interaction disrupts the signaling pathways involved in chronic inflammation and autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
6-Vinylimidazo[1,2-B]pyridazine can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring structure but differ in their substituents and specific applications
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine
Eigenschaften
Molekularformel |
C8H7N3 |
---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
6-ethenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-4-8-9-5-6-11(8)10-7/h2-6H,1H2 |
InChI-Schlüssel |
AJUYLQSKVDHMIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NN2C=CN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.